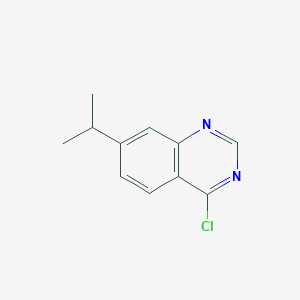
4-氯-7-异丙基喹唑啉
描述
科学研究应用
Anti-Tumor Activity
Quinazoline derivatives, including 4-Chloro-7-isopropylquinazoline, have been studied for their potential anti-tumor activity . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, one displayed potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Cell Migration
In addition to their antiproliferative activity, these compounds have also been found to inhibit the colony formation and migration of MGC-803 cells . This suggests that they could be valuable in the treatment of cancers where cell migration plays a key role in disease progression.
Induction of Apoptosis
Further studies revealed that these compounds could induce apoptosis of MGC-803 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancer cells without causing damage to surrounding healthy cells.
Cell Cycle Arrest
These compounds have also been found to induce cell cycle arrest at the G1-phase . By halting the cell cycle, these compounds can prevent the replication of cancer cells, thereby inhibiting tumor growth.
Anti-Inflammatory Activity
Quinazoline and quinazolinone derivatives, including 4-Chloro-7-isopropylquinazoline, have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory diseases.
Anticonvulsant Activity
These compounds have also been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.
Antihypertensive Activity
Quinazoline derivatives have been used in the synthesis of antihypertensive drugs . This suggests potential applications of 4-Chloro-7-isopropylquinazoline in the treatment of high blood pressure.
α-Glucosidase Inhibitory Activity
Some quinazolinone derivatives have been found to exhibit α-glucosidase inhibitory activity . This suggests potential applications in the treatment of diabetes, as α-glucosidase inhibitors can help to control blood sugar levels.
属性
IUPAC Name |
4-chloro-7-propan-2-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXNJFLLJEJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-isopropylquinazoline | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)
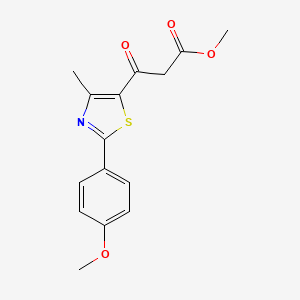
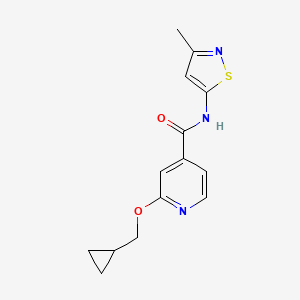
![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)
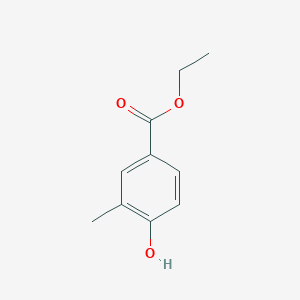
![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)
![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)
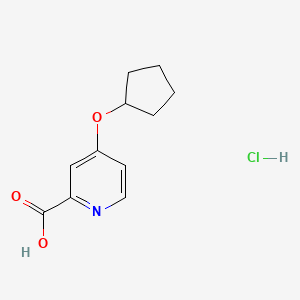
![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
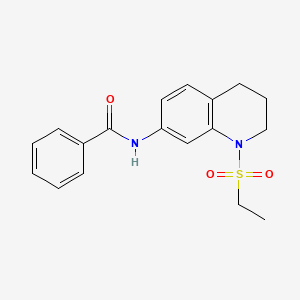
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)